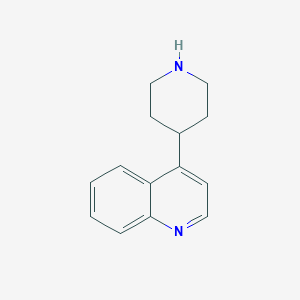

4-(Piperidin-4-yl)quinoline

Overview

Description

4-(Piperidin-4-yl)quinoline is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

While "4-(Piperidin-4-yl)quinoline" itself is not directly discussed in the provided search results, the information available focuses on related compounds and their applications, particularly concerning anticancer activity and drug design. This information can be extrapolated to understand potential applications of "this compound" due to its structural similarities to the studied compounds.

Scientific Research Applications

Anticancer Activity: Research has explored 4-aminoquinoline derivatives for their potential as anticancer agents . These studies often involve synthesizing analogs with variations on the quinoline structure to enhance their efficacy and tumor selectivity . The core concept involves a hybrid pharmacophore approach, combining the 4-aminoquinoline scaffold with other active moieties .

- 4-Piperazinylquinoline System: This system may have potent anticancer activity with higher tumor selectivity . Further analysis showed that more potent antigrowth or cell-killing effects on cancer cells, compared to non-cancer cells, could be achieved when the 7th position with a -Cl or CF3 group of the 4-(quinolin-4-yl)piperazin-1-yl ring system merged with potential pharmacophore groups .

- Hybrid Compounds: Combining the isatin ring system with the benzothiazole ring system can result in compounds with stronger antigrowth or cell-killing activity on breast cancer cells compared to non-cancer breast cells .

Drug Design and Synthesis: The broader application of quinoline derivatives in medicinal chemistry highlights their significance as building blocks for drug design .

- Chiral Piperidine Scaffolds: These scaffolds are common cores of many active pharmaceuticals. Introducing chiral piperidine scaffolds can positively affect physicochemical properties, potency, selectivity, and pharmacokinetic profiles .

- Physicochemical Properties: Piperidine rings have both hydrophilic and lipophilic properties, which can be modulated by introducing hydrophilic or lipophilic groups, or by changing charge states and their spatial configurations .

Specific Examples & Case Studies:

- 4-Aminoquinoline-Derived Sulfonyl Analogs: Thirty-six of these analogs were synthesized using a hybrid pharmacophore approach, and their cytotoxicity was tested on three breast tumor cell lines (MDA-MB231, MDA-MB468, and MCF7) and two non-cancer breast epithelial cell lines (184B5 and MCF10A) .

- Compound 13: A specific 4-aminoquinoline derivative, was further examined to understand its molecular mechanisms and effects on other cancer cells using the NCI-60 cancer panel .

- DHODH Inhibitors: 4-Quinoline compounds that act as dihydroorotate dehydrogenase (DHODH) inhibitors have shown promise in inducing differentiation in vivo, suggesting their potential in targeted therapy for acute myelogenous leukemia .

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

4-piperidin-4-ylquinoline |

InChI |

InChI=1S/C14H16N2/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2 |

InChI Key |

NIEOHKIPLZAOFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.